![molecular formula C10H16ClN B2685854 2-Methyl-3-phenylpropan-1-amine hydrochloride CAS No. 1225286-56-5](/img/structure/B2685854.png)
2-Methyl-3-phenylpropan-1-amine hydrochloride
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Overview
Description
“2-Methyl-3-phenylpropan-1-amine hydrochloride” is an organic compound that is classified as a phenethylamine . It is a positional isomer of methamphetamine that has been sold as a dietary supplement and subsequently banned by the World Anti-Doping Agency . This compound belongs to the class of organic compounds known as phenylpropylamines .
Synthesis Analysis
The synthesis of amines like “2-Methyl-3-phenylpropan-1-amine hydrochloride” can be achieved by reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups such as S N 2 reactions of alkyl halides, ammonia, and other amines can also be used .
Molecular Structure Analysis
The molecular formula of “2-Methyl-3-phenylpropan-1-amine hydrochloride” is C10H15N . The molecular weight is 149.23300 . The structure consists of a phenyl group substituted at the third carbon by a propan-1-amine .
Chemical Reactions Analysis
As an analytical reference standard, “2-Methyl-3-phenylpropan-1-amine hydrochloride” is classified as a phenethylamine . It is a positional isomer of methamphetamine .
Physical And Chemical Properties Analysis
The density of “2-Methyl-3-phenylpropan-1-amine hydrochloride” is 0.937g/cm3 . Its boiling point is 229.819ºC at 760 mmHg . The flash point is 96.327ºC .
Scientific Research Applications
Forensic Toxicology
2-Methyl-3-phenylpropan-1-amine hydrochloride is used in forensic toxicology . It is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), when analyzed by liquid chromatography/mass spectrometry (LC/MS) . This property makes it useful in distinguishing these substances in forensic investigations .
Dietary Supplements
This compound has been detected in dietary or sports supplements . However, it raises concern because it may interfere with MA and AP detection efforts .
Analytical Reference Standard
2-Methyl-3-phenylpropan-1-amine hydrochloride is an analytical reference standard that is classified as a phenethylamine . It is a positional isomer of methamphetamine that has been sold as a dietary supplement and subsequently banned by the World Anti-Doping Agency .
Drug Synthesis
Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This compound can be used in such reactions .
Discrimination of Isomeric Pairs
The compound is used in the development of an analytical method of distinguishing phenpromethamine from MA and BMPEA from AP by derivatization . This method is useful in discriminating among various phenylethylamines .
Research and Forensic Applications
This compound is intended for research and forensic applications . It can be used in various research settings to study its properties and effects .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-phenylpropylamine, interact with enzymes like trypsin-1 and trypsin-2 .
Mode of Action
It is structurally similar to phenylpropanolamine, a sympathomimetic agent used as a decongestant and appetite suppressant . This suggests that 2-Methyl-3-phenylpropan-1-amine hydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Based on its structural similarity to phenylpropanolamine, it might affect pathways related to appetite suppression and decongestion .
Result of Action
It is known that similar compounds can cause changes at the cellular level, potentially affecting processes like appetite suppression and decongestion .
properties
IUPAC Name |
2-methyl-3-phenylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11)7-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYPBITBYEQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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